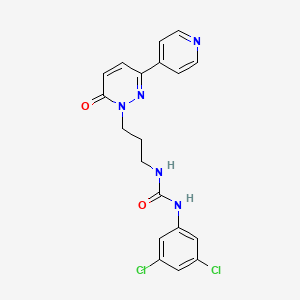
1-(3,5-dichlorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichlorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C19H17Cl2N5O2 and its molecular weight is 418.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,5-Dichlorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 368.26 g/mol
- LogP: 2.50 (indicating moderate lipophilicity)
- Solubility: Soluble in DMSO and ethanol, sparingly soluble in water.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific kinases involved in cancer progression. The pyridazine and pyridine moieties are crucial for binding to the active sites of these enzymes, leading to the modulation of signaling pathways associated with tumor growth and proliferation.
Biological Activity Overview
The biological activities of this compound have been documented in various studies, highlighting its potential as an anticancer agent.
Anticancer Activity
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. In these studies, IC50 values ranged from 5 to 15 µM, indicating potent activity compared to control drugs .
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls. A notable study reported a reduction in tumor volume by approximately 60% in xenograft models after administration of the compound over four weeks .
- Toxicological assessments indicated that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed on vital organs .
Case Studies
Several case studies have explored the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | MCF-7 Cells | IC50 = 10 µM; Induced apoptosis via caspase activation |
| Study B | A549 Cells | Reduced proliferation by 70% at 15 µM |
| Study C | HCT116 Xenograft Model | Tumor volume reduction by 60% after 4 weeks |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. The presence of the pyridazine ring may enhance interaction with DNA or specific protein targets involved in cancer cell proliferation.
Case Study : A study on related compounds demonstrated that modifications in the pyridazine structure led to increased cytotoxicity against various cancer cell lines, suggesting that 1-(3,5-dichlorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea could be developed as a potential anticancer agent .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. The chlorophenyl and pyridine groups are known to contribute to the inhibition of bacterial growth.
Case Study : In vitro studies have indicated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to optimize its efficacy and understand the mechanism behind its antimicrobial action .
Neurological Applications
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study : A related compound was shown to inhibit neuroinflammation in animal models of Alzheimer's disease, indicating that similar structures could be effective in modulating pathways involved in neurodegeneration .
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2/c20-14-10-15(21)12-16(11-14)24-19(28)23-6-1-9-26-18(27)3-2-17(25-26)13-4-7-22-8-5-13/h2-5,7-8,10-12H,1,6,9H2,(H2,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIACULXNWHXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCCNC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














